4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Description
4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by the presence of a tert-butylbenzoyl group and a methoxyphenylmethyl group attached to a pyrrole ring
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-24(2,3)19-9-7-17(8-10-19)22(27)18-13-21(25-15-18)23(28)26-14-16-5-11-20(29-4)12-6-16/h5-13,15,25H,14H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITPIFULGGFWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-tert-butylbenzoyl chloride: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Synthesis of the pyrrole intermediate: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Shares the tert-butylbenzoyl group but lacks the pyrrole and methoxyphenylmethyl groups.
4-tert-Butylbenzoyl chloride: A precursor in the synthesis of the target compound, containing the tert-butylbenzoyl group.
4-methoxyphenylmethylamine: Contains the methoxyphenylmethyl group but lacks the pyrrole and tert-butylbenzoyl groups.
Uniqueness
4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic molecule with a complex structure that includes a pyrrole ring and various functional groups. This unique configuration suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The biological activity of this compound is of significant interest due to its structural similarity to other biologically active pyrrole derivatives.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N2O3, indicating the presence of a tert-butyl group, a methoxyphenyl group, and a carboxamide functionality. The pyrrole ring contributes to its reactivity and potential interactions with biological targets. The presence of the tert-butyl and methoxy groups can enhance solubility and modulate electronic properties, which may influence its biological activity.
Case Studies and Research Findings
-
Anticancer Activity :
- A study highlighted that pyrrole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. Compounds similar to This compound have been shown to induce apoptosis in cancer cells through the modulation of protein kinases involved in cell survival pathways .
-
Anti-Tuberculosis Activity :
- Another research focused on pyrrole-2-carboxamides demonstrated potent anti-TB activity (minimum inhibitory concentration (MIC) < 0.016 μg/mL) against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship studies indicated that bulky substituents on the carboxamide significantly enhanced the biological efficacy .
-
Enzyme Inhibition :
- Pyrrole-based compounds have been identified as effective inhibitors of MmpL3, a target for tuberculosis treatment. The binding affinity and interaction mechanisms were elucidated through structural studies, suggesting that modifications similar to those found in This compound could lead to improved potency against this target .
Interaction Studies
Understanding how This compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies typically involve:
- Molecular Docking : To predict binding affinities and interaction modes with target proteins.
- Biological Assays : To evaluate cytotoxicity and efficacy against specific cell lines or pathogens.
Comparative Analysis
The following table summarizes the biological activities of structurally related pyrrole compounds:
| Compound | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| 4-(4-tert-butylbenzoyl)-N-(phenyl)-1H-pyrrole-2-carboxamide | Anticancer | Not specified | Induces apoptosis in cancer cells |
| Pyrrole-2-carboxamide derivative | Anti-TB | < 0.016 | Effective against drug-resistant strains |
| Pyrrole-based enzyme inhibitors | Enzyme Inhibition | Not specified | Targets MmpL3 for tuberculosis treatment |
Q & A
Q. Yield Optimization Strategies :
- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance efficiency .
- Purification : Column chromatography with hexanes/EtOAC (+0.25% Et₃N) improves purity .
- Temperature Control : Maintain reactions at 0–25°C to minimize side products in acylation steps .
Advanced: How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, narrowing optimal reaction conditions .
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs), prioritizing derivatives with high binding affinity .
- Machine Learning : Train models on PubChem bioassay data to correlate structural features (e.g., logP, polar surface area) with activity .
Q. Example Workflow :
Generate derivative libraries using combinatorial chemistry software (e.g., ChemAxon).
Screen for ADMET properties with tools like SwissADME.
Validate top candidates via in vitro assays .
Basic: What spectroscopic techniques are critical for structural confirmation?
Q. Key Techniques :
| Method | Purpose | Reference |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and purity | |
| XRD | Resolve crystal structure and stereochemistry | |
| HPLC-MS | Verify molecular weight and detect impurities |
Q. Procedure :
- For XRD, grow single crystals via slow evaporation in EtOH/CHCl₃. Refine data with SHELXL .
- Assign NMR peaks using DEPT-135 and COSY for complex splitting patterns .
Advanced: How to resolve contradictions in bioactivity data across assay conditions?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Normalize data to internal standards (e.g., β-actin for Western blots).
- Statistical Analysis :
- Apply ANOVA to identify outliers caused by variable pH, temperature, or solvent (DMSO vs. saline) .
- Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Aggregate PubChem and ChEMBL data to identify trends in IC₅₀ variability .
Basic: How do substituents (tert-butyl, methoxy) influence physicochemical properties?
Q. Analysis Framework :
Lipophilicity (logP) : The tert-butyl group increases hydrophobicity, enhancing membrane permeability but reducing solubility. Calculate via ChemDraw .
Electron Effects : The methoxy group donates electrons via resonance, altering aromatic reactivity in electrophilic substitutions .
Steric Hindrance : tert-butyl may impede binding to sterically sensitive targets (e.g., enzyme active sites) .
Q. Experimental Validation :
- Measure solubility in PBS/DMSO and logP via shake-flask method .
- Compare reaction kinetics (e.g., acylation rates) with/without substituents .
Advanced: Strategies for enantioselective synthesis of chiral analogs
Methodological Answer:
- Chiral Catalysts : Use BINOL-derived phosphoric acids or Ru-based catalysts for asymmetric hydrogenation .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .
- Analytical Chiral HPLC : Confirm enantiopurity with Chiralpak columns and polarimetric detection .
Q. Case Study :
- For piperazine-containing analogs, tert-butoxycarbonyl (Boc) protection enables stereocontrol during carboxamide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
